molecular formula C3H8N2O4S B128983 Methyl 2-(sulfamoylamino)acetate CAS No. 154743-09-6

Methyl 2-(sulfamoylamino)acetate

Cat. No. B128983
M. Wt: 168.17 g/mol
InChI Key: KPUOPKBSCQDGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(sulfamoylamino)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that is used in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 2-(sulfamoylamino)acetate has numerous applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It is also used in the development of new materials for drug delivery and tissue engineering. Furthermore, Methyl 2-(sulfamoylamino)acetate has potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism Of Action

Methyl 2-(sulfamoylamino)acetate acts as a competitive inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, Methyl 2-(sulfamoylamino)acetate can reduce the production of acid in the body, which makes it useful in the treatment of conditions such as glaucoma, epilepsy, and ulcers.

Biochemical And Physiological Effects

Methyl 2-(sulfamoylamino)acetate has been shown to have various biochemical and physiological effects. It can reduce the production of acid in the body, which can help to alleviate symptoms associated with conditions such as glaucoma, epilepsy, and ulcers. Furthermore, Methyl 2-(sulfamoylamino)acetate has been shown to have anti-inflammatory and analgesic effects, which make it useful in the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

Methyl 2-(sulfamoylamino)acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it has a high degree of selectivity and potency, which makes it useful in the development of new drugs and materials. However, Methyl 2-(sulfamoylamino)acetate also has some limitations. It can be toxic at high doses and can have adverse effects on the kidneys and liver.

Future Directions

There are several future directions for the research and development of Methyl 2-(sulfamoylamino)acetate. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Another area of research is the development of new materials for drug delivery and tissue engineering. Furthermore, there is a need for further research into the biochemical and physiological effects of Methyl 2-(sulfamoylamino)acetate, as well as its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of Methyl 2-(sulfamoylamino)acetate involves the reaction of methyl chloroacetate with sulfamide in the presence of a base. The reaction results in the formation of Methyl 2-(sulfamoylamino)acetate as a white crystalline solid. This synthesis method is a simple and efficient process that can be easily scaled up for industrial applications.

properties

CAS RN

154743-09-6

Product Name

Methyl 2-(sulfamoylamino)acetate

Molecular Formula

C3H8N2O4S

Molecular Weight

168.17 g/mol

IUPAC Name

methyl 2-(sulfamoylamino)acetate

InChI

InChI=1S/C3H8N2O4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3,(H2,4,7,8)

InChI Key

KPUOPKBSCQDGRO-UHFFFAOYSA-N

SMILES

COC(=O)CNS(=O)(=O)N

Canonical SMILES

COC(=O)CNS(=O)(=O)N

synonyms

Glycine, N-(aminosulfonyl)-, methyl ester (9CI)

Origin of Product

United States

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